

# Application of 1-Cyclohexyl-1H-pyrazol-5-amine in Kinase Inhibitor Design

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## Compound of Interest

Compound Name: 1-Cyclohexyl-1H-pyrazol-5-amine

Cat. No.: B1346628

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## Introduction

**1-Cyclohexyl-1H-pyrazol-5-amine** is a synthetic organic compound featuring a pyrazole ring substituted with a cyclohexyl group at the N1 position and an amino group at the C5 position. The aminopyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors. The amino group and the adjacent pyrazole nitrogen atom can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a key interaction for potent inhibition. The N1-substituent, in this case, a cyclohexyl group, can be tailored to occupy a hydrophobic pocket within the active site, thereby influencing the inhibitor's potency and selectivity. This document provides an overview of the potential applications of **1-Cyclohexyl-1H-pyrazol-5-amine** in kinase inhibitor design, along with detailed protocols for its synthesis and biological evaluation.

## Rationale for Use in Kinase Inhibitor Design

The design of kinase inhibitors based on the **1-Cyclohexyl-1H-pyrazol-5-amine** scaffold is supported by the following rationale:

- **Hinge Binding:** The 5-amino-1H-pyrazole moiety is a proven hinge-binding motif, capable of forming two or three hydrogen bonds with the backbone of the kinase hinge region. This interaction is crucial for anchoring the inhibitor in the ATP-binding pocket.

- **Hydrophobic Interactions:** The cyclohexyl group at the N1 position can effectively occupy a hydrophobic pocket adjacent to the hinge region, contributing to the binding affinity. The size and lipophilicity of the cyclohexyl group can influence selectivity for different kinases.
- **Synthetic Tractability:** The synthesis of N-substituted aminopyrazoles is generally straightforward, allowing for the facile generation of analogs for structure-activity relationship (SAR) studies.

## Potential Kinase Targets

Based on the activity of structurally related aminopyrazole derivatives, **1-Cyclohexyl-1H-pyrazol-5-amine** and its derivatives are anticipated to show inhibitory activity against various kinase families, particularly those implicated in cell cycle regulation and proliferation. Potential targets include:

- **Cyclin-Dependent Kinases (CDKs):** CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Aminopyrazole-based inhibitors have shown significant promise as CDK inhibitors.<sup>[1][2]</sup>
- **Aurora Kinases:** These serine/threonine kinases are essential for mitotic progression, and their overexpression is common in many human cancers.
- **Janus Kinases (JAKs):** JAKs are critical components of signaling pathways that regulate immune responses and hematopoiesis.
- **c-Jun N-terminal Kinases (JNKs):** JNKs are involved in stress signaling pathways and have been implicated in various diseases, including neurodegenerative disorders and cancer.

## Data Presentation

While specific quantitative data for **1-Cyclohexyl-1H-pyrazol-5-amine** is not readily available in the public domain, the following table presents representative data for structurally related aminopyrazole-based kinase inhibitors to illustrate the potential potency and selectivity that can be achieved with this scaffold.

Compound ID	Kinase Target	IC50 (nM)	Reference Compound
Analog A	CDK2/cyclin A	15	Roscovitrine
Analog B	CDK5/p25	28	-
Analog C	JNK3	7	-
Analog D	Aurora A	28.9	-
Analog E	Aurora B	2.2	-

## Experimental Protocols

### Synthesis of 1-Cyclohexyl-1H-pyrazol-5-amine

This protocol describes a general method for the synthesis of **1-Cyclohexyl-1H-pyrazol-5-amine**, which can be adapted from known procedures for related compounds.[\[3\]](#)

Materials:

- Cyclohexylhydrazine hydrochloride
- 3-ethoxyacrylonitrile (or a suitable equivalent)
- Sodium ethoxide
- Ethanol
- Diethyl ether
- Hydrochloric acid
- Sodium bicarbonate
- Anhydrous sodium sulfate
- Silica gel for column chromatography

#### Procedure:

- **Preparation of Cyclohexylhydrazine:** To a suspension of cyclohexylhydrazine hydrochloride in ethanol, add a solution of sodium ethoxide in ethanol dropwise at 0°C. Stir the mixture for 1 hour at room temperature. Filter the mixture to remove sodium chloride and use the resulting ethanolic solution of cyclohexylhydrazine directly in the next step.
- **Cyclization Reaction:** To the ethanolic solution of cyclohexylhydrazine, add 3-ethoxyacrylonitrile dropwise at room temperature. Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up and Purification:** After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford **1-Cyclohexyl-1H-pyrazol-5-amine**.
- **Characterization:** Confirm the structure and purity of the final product using appropriate analytical techniques, such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry.

## In Vitro Kinase Inhibition Assay (CDK2/Cyclin A2 Example)

This protocol outlines a general procedure for evaluating the inhibitory activity of **1-Cyclohexyl-1H-pyrazol-5-amine** against a specific kinase, using CDK2/Cyclin A2 as an example. This protocol is based on a luminescence-based assay that measures ATP consumption.[\[4\]](#)[\[5\]](#)

#### Materials:

- Recombinant human CDK2/Cyclin A2 enzyme
- Kinase substrate (e.g., Histone H1)
- ATP

- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 50 μM DTT)
- **1-Cyclohexyl-1H-pyrazol-5-amine** (test compound)
- Positive control inhibitor (e.g., Roscovitine)
- ADP-Glo™ Kinase Assay Kit (or equivalent)
- White, opaque 384-well assay plates
- Luminometer

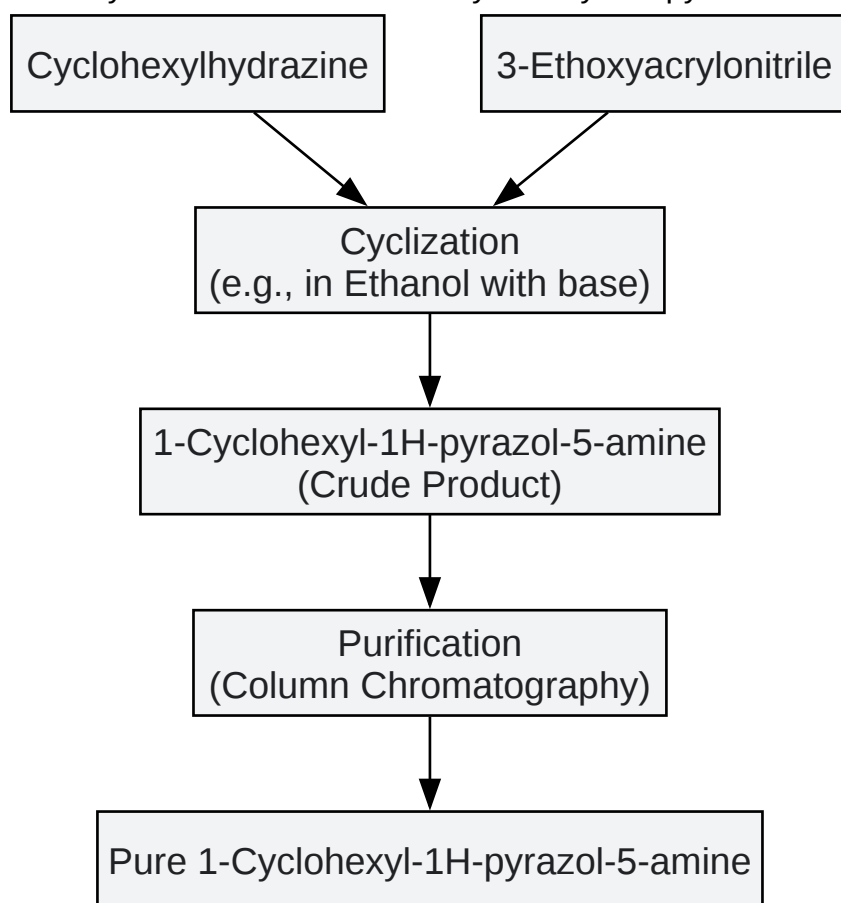
#### Procedure:

- **Compound Preparation:** Prepare a stock solution of **1-Cyclohexyl-1H-pyrazol-5-amine** in 100% DMSO. Perform serial dilutions in kinase assay buffer to obtain a range of test concentrations.
- **Kinase Reaction:**
  - Add 1 μL of the diluted test compound or control to the wells of a 384-well plate.
  - Add 2 μL of a solution containing CDK2/Cyclin A2 enzyme and the substrate in kinase assay buffer.
  - Initiate the kinase reaction by adding 2 μL of ATP solution. The final reaction volume should be 5 μL.
- **Incubation:** Incubate the plate at 30°C for 60 minutes.
- **Assay Readout:**
  - Add 5 μL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
  - Add 10 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

- **Data Acquisition and Analysis:** Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC<sub>50</sub> value by fitting the data to a dose-response curve using appropriate software.

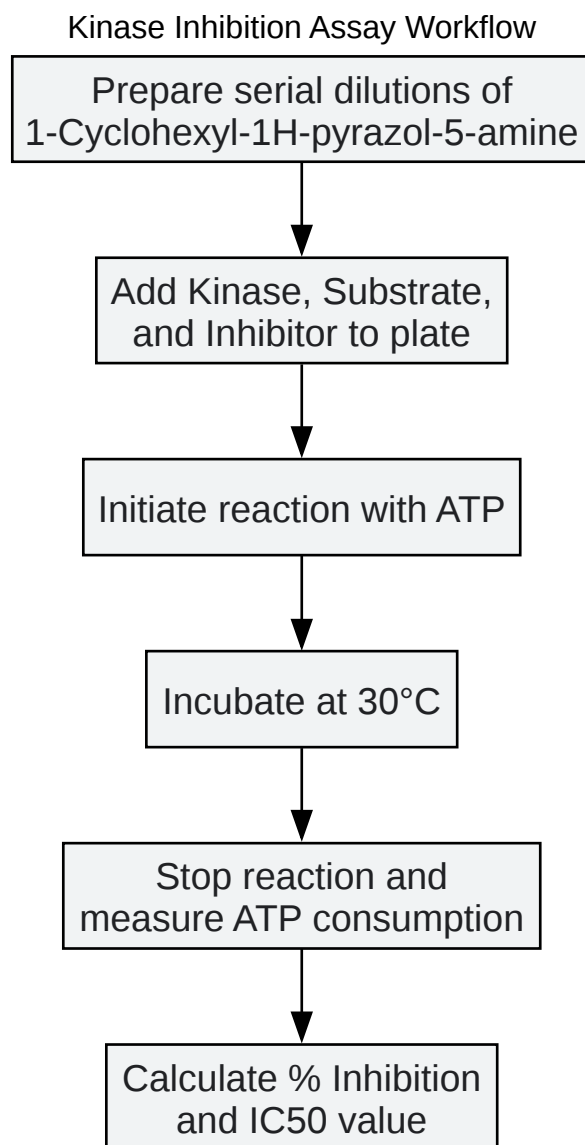
## Mandatory Visualizations

General Synthesis Workflow for 1-Cyclohexyl-1H-pyrazol-5-amine



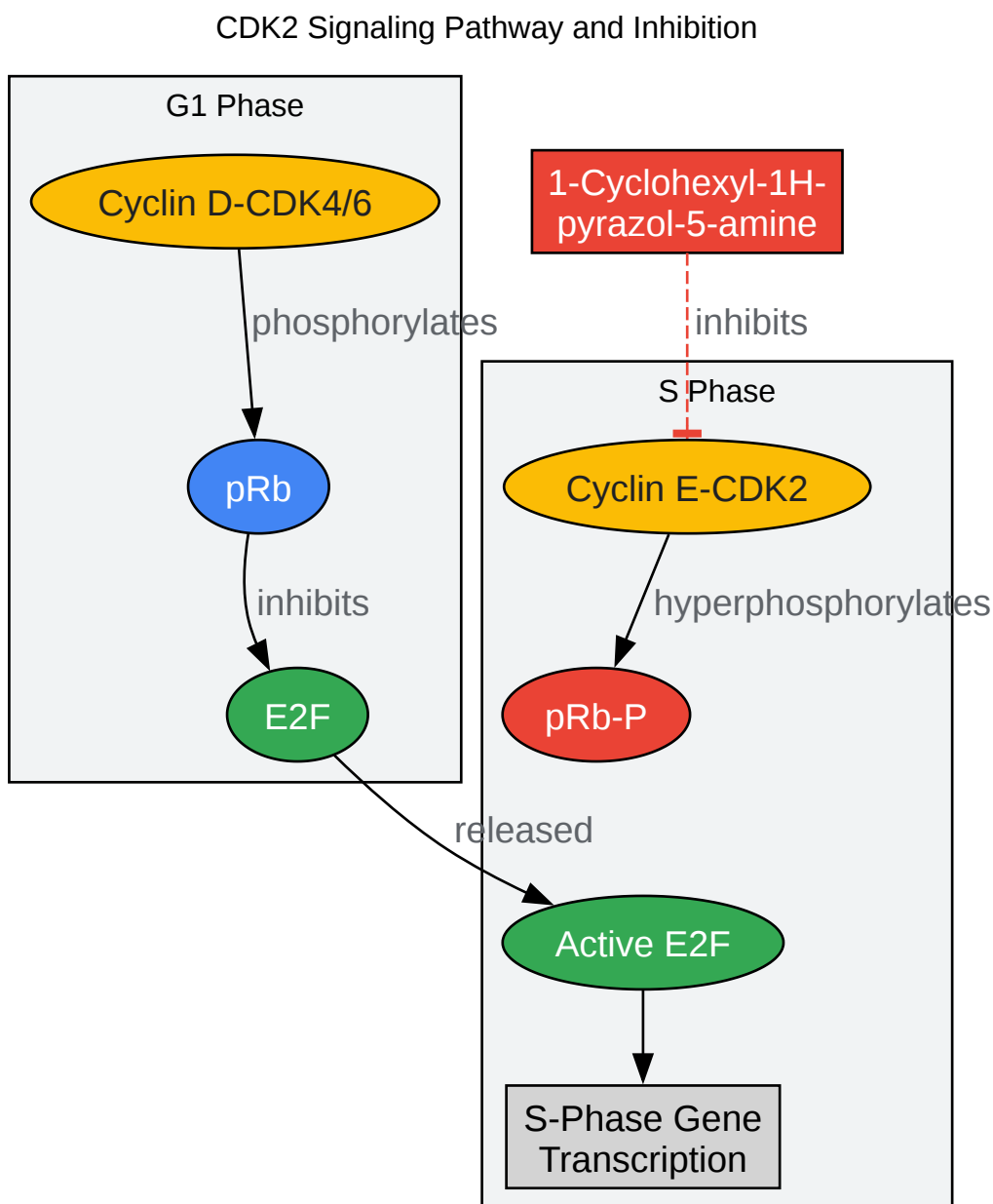
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Caption: Synthetic workflow for **1-Cyclohexyl-1H-pyrazol-5-amine**.



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Caption: Workflow for in vitro kinase inhibition assay.



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Caption: Inhibition of the CDK2 pathway by a pyrazole derivative.



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